molecular formula C16H15BrN4O2S B2594123 2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2097898-71-8

2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2594123
CAS No.: 2097898-71-8
M. Wt: 407.29
InChI Key: OUDNXSOMUKYNFZ-UHFFFAOYSA-N
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Description

2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a pyrazole ring, a pyridine ring, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the pyrazole and pyridine rings suggests that it may interact with various biological targets, including enzymes and receptors. Studies have explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications. Its stability and reactivity make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The pyrazole and pyridine rings can bind to enzymes and receptors, modulating their activity. The sulfonamide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{[2-(1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide: Lacks the methyl group on the pyrazole ring.

    2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide: Has a chlorine atom instead of a bromine atom.

    N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide: Lacks the halogen atom.

Uniqueness

The presence of the bromine atom in 2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide provides unique reactivity, allowing for specific substitution reactions that are not possible with other halogens. The methyl group on the pyrazole ring can also influence the compound’s biological activity, making it distinct from similar compounds .

Properties

IUPAC Name

2-bromo-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O2S/c1-21-11-13(10-19-21)15-8-12(6-7-18-15)9-20-24(22,23)16-5-3-2-4-14(16)17/h2-8,10-11,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDNXSOMUKYNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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